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Compound of Interest
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CAS No.: 131563-73-0

Cat. No.: B1240346

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive analysis of 10-hydroxymorphine, a derivative

of morphine, with a focus on its controlled substance classification. Due to the absence of

specific international or national scheduling for 10-hydroxymorphine, its legal status is

primarily determined by controlled substance analogue legislation. This document will delve

into the structural and pharmacological similarities between 10-hydroxymorphine and its

parent compound, morphine, to provide a basis for its classification. Furthermore, this guide

outlines the key experimental protocols necessary to determine the pharmacological profile of

such a compound and presents the relevant signaling pathways associated with its presumed

mechanism of action. While specific quantitative pharmacological data for 10-
hydroxymorphine is not readily available in the public domain, this guide provides

comparative data for morphine and other well-characterized opioids to offer a predictive

context.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1240346#bc-rfq
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controlled Substance Classification of 10-
Hydroxymorphine
10-Hydroxymorphine is not explicitly listed in the Controlled Substances Act (CSA) in the

United States, the Controlled Drugs and Substances Act in Canada, or the schedules of the

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). However, its legal

status is likely governed by analogue provisions in these jurisdictions.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) treats any substance that is

substantially similar in chemical structure and pharmacological effect to a Schedule I or II

controlled substance as if it were in Schedule I. Morphine is a Schedule II substance. Given

that 10-hydroxymorphine is a direct derivative of morphine, differing only by the addition of a

hydroxyl group, it is highly probable that it would be considered a controlled substance

analogue and therefore treated as a Schedule I or II substance.

Similarly, other countries with analogue drug laws would likely classify 10-hydroxymorphine
as a controlled substance based on its clear structural relationship to morphine.

Structural and Pharmacological Profile
Structural Comparison with Morphine
10-Hydroxymorphine is a semi-synthetic derivative of morphine. Its chemical structure is

identical to that of morphine, with the exception of an additional hydroxyl (-OH) group at the 10-

position of the morphinan ring. This structural similarity is the primary basis for its consideration

as a controlled substance analogue. The structure-activity relationships (SAR) of morphine

analogues suggest that modifications at this position can influence potency and efficacy.

Pharmacological Activity (Qualitative)
While specific quantitative pharmacological data for 10-hydroxymorphine, such as its receptor

binding affinity (Ki), in vitro potency (EC50), and in vivo analgesic potency (ED50), are not

available in the reviewed literature, its structural similarity to morphine strongly suggests that it

acts as a mu-opioid receptor agonist. Research on morphine impurities has indicated that 10-
hydroxymorphine possesses opioid activity. The additional hydroxyl group may alter its

binding affinity for the mu-opioid receptor and its pharmacokinetic properties, potentially

affecting its potency and duration of action compared to morphine.
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Comparative Pharmacological Data of Opioids
To provide a framework for understanding the potential pharmacological profile of 10-
hydroxymorphine, the following tables summarize the receptor binding affinities and

potencies of morphine and other relevant opioid agonists.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Opioids

Compound
Ki (nM) at Mu-Opioid
Receptor

Reference(s)

Morphine 1.168 - 25.87 [1][2]

Hydromorphone 0.3654 [2]

Oxymorphone < 1 [2]

Fentanyl 1.346 [2]

Buprenorphine < 1 [2]

Table 2: In Vitro and In Vivo Potency of Selected Opioids

Compound
In Vitro Potency
(EC50, nM)

In Vivo Analgesic
Potency (ED50,
mg/kg)

Reference(s)

Morphine 25 - 100
0.9 - 5.0 (tail-flick,

mouse)
[3]

Hydromorphone 1 - 10
0.1 - 0.5 (tail-flick,

mouse)
[3]

Fentanyl 0.1 - 1
0.01 - 0.05 (tail-flick,

mouse)

Mu-Opioid Receptor Signaling Pathways
The pharmacological effects of 10-hydroxymorphine are presumed to be mediated through

the mu-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor
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initiates two primary signaling cascades: the G-protein pathway, which is associated with

analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of

opioids.

G-Protein Signaling Pathway
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Figure 1: G-protein signaling pathway of the mu-opioid receptor.
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Figure 2: β-arrestin signaling pathway of the mu-opioid receptor.

Experimental Protocols
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To definitively determine the pharmacological profile of 10-hydroxymorphine, a series of in

vitro and in vivo experiments are required. The following are detailed methodologies for key

assays.

In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 10-hydroxymorphine for the mu-opioid

receptor.

Materials:

Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g.,

CHO-hMOR cells).

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

Binding buffer: 50 mM Tris-HCl, pH 7.4.

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and scintillation counter.

Procedure:

Prepare serial dilutions of 10-hydroxymorphine and a reference compound (e.g.,

morphine).

In a 96-well plate, add in the following order: binding buffer, cell membranes, radioligand

([³H]-DAMGO at a concentration near its Kd), and the test compound (10-hydroxymorphine
or reference).

For total binding, add vehicle instead of the test compound. For non-specific binding, add a

high concentration of naloxone (e.g., 10 µM).
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration and fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Figure 3: Experimental workflow for the in vitro radioligand binding assay.
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In Vivo Analgesic Activity Assay (Mouse Tail-Flick Test)
Objective: To determine the analgesic potency (ED50) of 10-hydroxymorphine.

Materials:

Male ICR or Swiss Webster mice (20-25 g).

10-Hydroxymorphine and morphine dissolved in saline.

Tail-flick analgesia meter.

Procedure:

Acclimate mice to the testing room and handling for at least 30 minutes before the

experiment.

Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail

on the radiant heat source of the analgesia meter. A cut-off time (e.g., 10 seconds) should be

set to prevent tissue damage.

Administer different doses of 10-hydroxymorphine or morphine subcutaneously or

intraperitoneally to separate groups of mice. A vehicle control group should also be included.

At a predetermined time after drug administration (e.g., 30 minutes), re-measure the tail-flick

latency for each mouse.

Express the data as the percentage of maximal possible effect (%MPE) using the formula:

%MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Plot the %MPE against the logarithm of the drug dose and fit the data to a sigmoidal dose-

response curve to determine the ED50 value (the dose that produces 50% of the maximal

effect).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/product/b1240346/docs?utm_src=pdf-body#10-hydroxymorphine-a-technical-examination-of-its-controlled-substance-classification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acclimate Mice

Measure Baseline
Tail-Flick Latency

Administer Drug
(10-Hydroxymorphine or Morphine)

or Vehicle

Measure Post-Drug
Tail-Flick Latency

Calculate %MPE

Data Analysis:
- Plot Dose-Response Curve

- Determine ED50

Click to download full resolution via product page

Figure 4: Experimental workflow for the in vivo mouse tail-flick test.
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10-Hydroxymorphine, a close structural derivative of morphine, is not explicitly scheduled as

a controlled substance in major jurisdictions. However, based on its chemical similarity to

morphine, a Schedule II substance, it is highly likely to be regulated as a controlled substance

analogue. While direct quantitative pharmacological data for 10-hydroxymorphine is currently

lacking, its opioid activity is acknowledged. The experimental protocols detailed in this guide

provide a clear path for researchers to determine its precise pharmacological profile, including

its receptor binding affinity and in vivo potency. Such data would be crucial for a definitive

classification and for understanding its potential therapeutic and abuse liabilities. Until such

data becomes available, 10-hydroxymorphine should be handled with the same legal and

safety precautions as a Schedule I or II opioid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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